tert-butyl 7-chloro-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a tert-butyl ester group, a chlorine atom, and a methyl group attached to the isoquinoline core, making it a unique and versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.
Esterification: The carboxylic acid group at the 2-position can be esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form the tert-butyl ester.
Industrial Production Methods: Industrial production of tert-butyl 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of automated synthesis platforms and high-throughput screening can also facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction of the isoquinoline ring can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines in polar solvents.
Major Products:
Oxidation: Formation of 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid or corresponding ketones.
Reduction: Formation of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for asymmetric synthesis.
Biology:
- Investigated for its potential as a pharmacophore in drug discovery.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders and cancer.
- Used as a building block in the synthesis of pharmaceutical compounds with anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of agrochemicals and veterinary medicines.
Mechanism of Action
The mechanism of action of tert-butyl 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
tert-Butyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the methyl group at the 1-position.
tert-Butyl 7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Contains a bromine atom instead of chlorine.
tert-Butyl 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide: Contains an amide group instead of the ester.
Uniqueness: The presence of the tert-butyl ester group, chlorine atom, and methyl group in tert-butyl 7-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20ClNO2 |
---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
tert-butyl 7-chloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20ClNO2/c1-10-13-9-12(16)6-5-11(13)7-8-17(10)14(18)19-15(2,3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
PINOBOPQGKDMGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC(=C2)Cl |
Origin of Product |
United States |
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